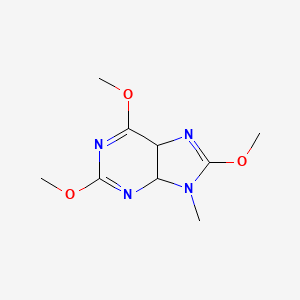
2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine is a purine derivative with the molecular formula C9H14N4O3 . This compound is part of the broader class of purines, which are nitrogen-containing heterocycles that play crucial roles in various biological processes. Purines are fundamental components of nucleic acids, such as DNA and RNA, and are involved in energy transfer, signal transduction, and enzyme regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine typically involves the methylation of a purine precursor. One common method includes the reaction of 2,6,8-trimethoxypurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into different reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines, purine oxides, and reduced purine derivatives. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound can reduce the production of uric acid, making it a potential treatment for conditions like gout .
Comparison with Similar Compounds
Similar Compounds
2,6,9-Trisubstituted Purines: These compounds have similar structures but different substituents at the 9-position, leading to varied biological activities.
Xanthine Derivatives: Compounds like caffeine and theobromine share a similar purine core but have different functional groups, resulting in different pharmacological effects.
Uniqueness
2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,6,8-trimethoxy-9-methyl-4,5-dihydropurine |
InChI |
InChI=1S/C9H14N4O3/c1-13-6-5(10-9(13)16-4)7(14-2)12-8(11-6)15-3/h5-6H,1-4H3 |
InChI Key |
OOELOLFBERBNLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=NC(=N2)OC)OC)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
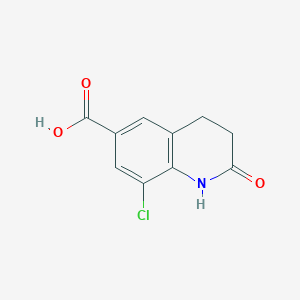
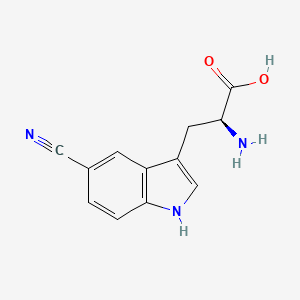
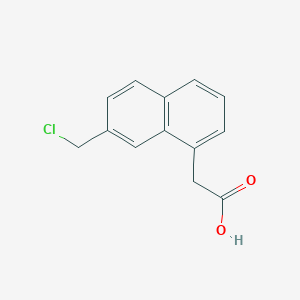
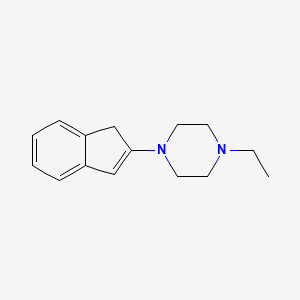




![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)
